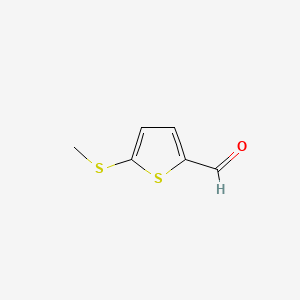

5-(Methylthio)Thiophene-2-Carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXYTFTZODXDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371755 | |

| Record name | 5-(Methylthio)Thiophene-2-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24445-35-0 | |

| Record name | 5-(Methylthio)Thiophene-2-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylsulfanyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(methylthio)thiophene-2-carbaldehyde. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodologies.

Chemical and Physical Properties

This compound is a substituted thiophene derivative with the CAS number 24445-35-0. It serves as a versatile intermediate in various chemical syntheses.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 26 °C | [1] |

| Boiling Point | 95 °C at 0.4 mmHg | [1] |

| InChI | 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |

| InChI Key | RKXYTFTZODXDEF-UHFFFAOYSA-N | |

| SMILES | CSc1ccc(C=O)s1 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following are the expected spectral characteristics.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.6 | d | 1H | Thiophene proton (H3) |

| ~7.0 | d | 1H | Thiophene proton (H4) |

| ~2.5 | s | 3H | Methylthio protons (-SCH₃) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~182 | Aldehyde carbon (C=O) |

| ~150 | Thiophene carbon (C5) |

| ~145 | Thiophene carbon (C2) |

| ~137 | Thiophene carbon (C3) |

| ~125 | Thiophene carbon (C4) |

| ~15 | Methylthio carbon (-SCH₃) |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~1670-1690 | C=O stretching (aldehyde) |

| ~2820 and ~2720 | C-H stretching (aldehyde) |

| ~3100 | C-H stretching (thiophene ring) |

| ~2920 | C-H stretching (methyl group) |

| ~1400-1550 | C=C stretching (thiophene ring) |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 158 | [M]⁺ |

| 157 | [M-H]⁺ |

| 129 | [M-CHO]⁺ |

Experimental Protocols

General Spectroscopic Analysis Methodologies

The following are generalized protocols for acquiring spectroscopic data for compounds such as this compound.

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Use a spectrometer operating at 300 MHz or higher. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a sufficient relaxation delay to ensure accurate integration of all carbon signals.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Introduction: For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Inject a dilute solution of the sample in a volatile solvent into the GC.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.

Synthesis Protocol: Vilsmeier-Haack Formylation

A plausible synthetic route for this compound is the Vilsmeier-Haack formylation of 2-(methylthio)thiophene. The following is a representative protocol adapted from the formylation of similar thiophene derivatives.[2][3]

-

Reagents:

-

2-(Methylthio)thiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Reactivity and Applications

The aldehyde group in this compound is susceptible to nucleophilic attack, making it a valuable precursor for a variety of chemical transformations, including condensation reactions, oxidations, and reductions.

This compound is a key building block in several areas:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and drug candidates.[1]

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

-

Materials Science: The thiophene moiety makes it suitable for creating organic semiconductors and conductive polymers.[1]

-

Flavors and Fragrances: It is also utilized in the flavor and fragrance industry.

Safety Information

This compound is classified as hazardous.[4]

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

-

-

Pictograms:

-

Corrosion

-

Exclamation mark

-

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Caption: Synthetic workflow for this compound.

Caption: Thiophenes as privileged structures in drug discovery.

Caption: General reactivity of an aldehyde with a nucleophile.

References

Spectroscopic Data for 5-(Methylthio)Thiophene-2-Carbaldehyde: An In-depth Technical Guide

A comprehensive review of available spectroscopic data for the characterization of 5-(Methylthio)Thiophene-2-Carbaldehyde and its structural analog, 5-Methyl-2-thiophenecarboxaldehyde.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound (CAS Number: 24445-35-0) did not yield specific experimental spectra. Commercial suppliers of this compound indicate that analytical data is not routinely collected or provided.

Given the lack of available data for the requested compound, this guide provides a comprehensive analysis of the spectroscopic data for the closely related and structurally similar compound, 5-Methyl-2-thiophenecarboxaldehyde (CAS Number: 13679-70-4). This information can serve as a valuable reference point for researchers working with substituted thiophene-2-carbaldehydes.

Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Methyl-2-thiophenecarboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The data for 5-Methyl-2-thiophenecarboxaldehyde, recorded in deuterated chloroform (CDCl₃), is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.80 | s | 1H | Aldehyde proton (-CHO) |

| 7.61 | d | 1H | Thiophene proton (H3) |

| 6.88 | d | 1H | Thiophene proton (H4) |

| 2.57 | s | 3H | Methyl protons (-CH₃) |

| s: singlet, d: doublet |

Interpretation of the ¹H NMR Spectrum:

-

The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton, which is highly deshielded by the adjacent carbonyl group.[1]

-

The two doublets at 7.61 ppm and 6.88 ppm correspond to the two protons on the thiophene ring.[1] The downfield shift of the H3 proton is due to the electron-withdrawing effect of the adjacent aldehyde group.[1]

-

The singlet at 2.57 ppm, which integrates to three protons, is assigned to the methyl group attached to the thiophene ring.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data for 5-Methyl-2-thiophenecarboxaldehyde in CDCl₃ is presented below.[1][2]

| Chemical Shift (δ) ppm | Assignment |

| 182.59 | Carbonyl carbon (C=O) |

| 151.61 | Thiophene ring carbon (C5) |

| 142.04 | Thiophene ring carbon (C2) |

| 137.45 | Thiophene ring carbon (C3) |

| 127.24 | Thiophene ring carbon (C4) |

| 16.16 | Methyl carbon (-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

-

The signal at 182.59 ppm is indicative of a carbonyl carbon, consistent with the aldehyde functional group.[1]

-

The signals in the aromatic region (127-152 ppm) are assigned to the four carbons of the thiophene ring.[1] The carbons directly attached to the electron-withdrawing aldehyde group (C2) and the electron-donating methyl group (C5) are shifted accordingly.[1]

-

The upfield signal at 16.16 ppm corresponds to the carbon of the methyl group.[1]

Infrared (IR) Spectroscopy

The IR spectral data for 5-Methyl-2-thiophenecarboxaldehyde is summarized in the following table.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (thiophene ring) |

| ~2920 | Medium | C-H stretching (methyl group) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1665 | Strong | C=O stretching (carbonyl) |

| 1450-1540 | Medium | C=C stretching (thiophene ring) |

| ~810 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |

Interpretation of the IR Spectrum:

-

The strong absorption band at approximately 1665 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the aldehyde group.[1]

-

The pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde, often appearing as a doublet due to Fermi resonance.[1]

-

The bands in the 3100 cm⁻¹ region are attributed to the C-H stretching vibrations of the thiophene ring.[1]

-

The absorption around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.[1]

-

The medium intensity bands in the 1450-1540 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the thiophene ring.[1]

-

The strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring.[1]

Mass Spectrometry (MS)

The mass spectrum of 5-Methyl-2-thiophenecarboxaldehyde shows a molecular ion peak corresponding to its molecular weight of 126.18 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of 5-Methyl-2-thiophenecarboxaldehyde.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Methyl-2-thiophenecarboxaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃).[1] The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shifts using the TMS signal at 0 ppm.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid 5-Methyl-2-thiophenecarboxaldehyde directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Visualization of Spectroscopic Data Relationships

The following diagram illustrates the logical workflow of characterizing 5-Methyl-2-thiophenecarboxaldehyde using the described spectroscopic techniques.

References

Reactivity Analysis of 5-(Methylthio)Thiophene-2-Carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 5-(Methylthio)Thiophene-2-Carbaldehyde, a versatile heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document outlines its synthesis, core reactivity, and provides detailed experimental protocols for key transformations.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆OS₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 24445-35-0 | [2] |

| Appearance | Solid | [1] |

| SMILES | CSc1ccc(C=O)s1 | [1] |

| InChI | 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-(methylthio)thiophene. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiophene ring.[3][4] The methylthio group at the 2-position directs the formylation to the vacant C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene

This protocol is adapted from the well-established procedure for the formylation of 2-methylthiophene.[5]

Reagents:

-

2-(Methylthio)thiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Spectroscopic Data

Reference Spectroscopic Data: 5-Methyl-2-thiophenecarboxaldehyde[6]

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 9.80 (s, 1H) | Aldehyde proton (-CHO) |

| 7.61 (d, 1H) | Thiophene proton (H3) |

| 6.88 (d, 1H) | Thiophene proton (H4) |

| 2.57 (s, 3H) | Methyl protons (-CH₃) |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 182.59 | Carbonyl carbon (C=O) |

| 151.61, 142.04, 137.45, 127.24 | Thiophene ring carbons |

| 16.16 | Methyl carbon (-CH₃) |

| IR Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~1665 | C=O stretching (aldehyde) |

| ~2820, ~2720 | C-H stretching (aldehyde) |

| ~3100 | C-H stretching (thiophene ring) |

| ~2920 | C-H stretching (methyl group) |

Reactivity Analysis

The reactivity of this compound is dominated by the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-donating nature of the methylthio group can influence the reactivity of both the thiophene ring and the aldehyde.

Olefination Reactions

The Wittig reaction is a widely used method to convert aldehydes into alkenes using a phosphonium ylide.[6] This reaction is highly valuable for the synthesis of various unsaturated thiophene derivatives.

Caption: General mechanism of the Wittig Reaction.

This is a general procedure adaptable for the Wittig reaction of this compound. The specific ylide and reaction conditions will determine the final product and yield.[7]

Reagents:

-

This compound

-

Appropriate phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Base (e.g., Sodium Hydride, Potassium Carbonate)

-

Anhydrous solvent (e.g., THF, DCM)

Procedure:

-

To a suspension of the phosphonium salt in an anhydrous solvent, add a strong base at 0 °C to generate the ylide.

-

Stir the mixture until the characteristic color of the ylide appears.

-

Add a solution of this compound in the same anhydrous solvent to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Conditions | Reference |

| Aromatic Aldehyde | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated Ester | High | Aqueous NaHCO₃, 1-3h | [8] |

| Aldehyde | Benzyltriphenylphosphonium chloride | Stilbene derivative | ~90% | Traditional Wittig | [7] |

Condensation Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[9] This reaction is particularly useful for synthesizing α,β-unsaturated systems with electron-withdrawing groups.

Caption: Mechanism of the Knoevenagel Condensation.

The following is a general protocol for the Knoevenagel condensation of this compound with an active methylene compound.[9]

Reagents:

-

This compound

-

Active methylene compound (e.g., Malononitrile, Ethyl Cyanoacetate)

-

Base catalyst (e.g., Piperidine, DBU)

-

Solvent (e.g., Ethanol, Water)

Procedure:

-

Dissolve this compound and the active methylene compound in a suitable solvent.

-

Add a catalytic amount of the base to the solution.

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [9] |

| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [9] |

| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [9] |

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds through the in-situ formation of an imine, which is then reduced by a suitable reducing agent.[10]

Caption: General workflow for Reductive Amination.

This protocol provides a general procedure for the reductive amination of this compound. The choice of amine and reducing agent will influence the reaction outcome.

Reagents:

-

This compound

-

Primary or secondary amine

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Solvent (e.g., Methanol, Dichloromethane)

Procedure:

-

Dissolve this compound and the amine in a suitable solvent.

-

Stir the mixture for a short period to allow for imine formation.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography or distillation.

| Aldehyde | Amine | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Aldehydes | Primary Amines | NaBH₄/Silica Gel | THF | Room Temp | Good | [10] |

| Aldehydes | Primary Amines | NaCNBH₃/NH₄OAc | Ethanol | Reflux | >90 | [10] |

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including olefination, condensation, and reductive amination reactions, providing access to a diverse range of thiophene-containing molecules. The protocols and data presented in this guide, though in some cases based on close analogs, offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this compound. Further investigation into the specific reaction conditions and yields for this compound is warranted to expand its application in the development of novel pharmaceuticals and functional materials.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-(Methylthio)thiophene-2-carboxaldehyde [myskinrecipes.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. delval.edu [delval.edu]

- 8. sciepub.com [sciepub.com]

- 9. benchchem.com [benchchem.com]

- 10. taylorfrancis.com [taylorfrancis.com]

Synthesis and Characterization of 5-(Methylthio)Thiophene-2-Carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Methylthio)Thiophene-2-Carbaldehyde (CAS No. 24445-35-0), a key heterocyclic building block in organic synthesis. While detailed experimental data for this specific compound is not extensively published, this document outlines the most probable and effective synthetic routes and characterization methodologies based on established chemical principles and data from closely related analogues. The guide covers common synthetic pathways, such as the Vilsmeier-Haack reaction and lithiation-formylation, detailed protocols for spectroscopic and spectrometric analysis, and expected physicochemical properties. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to aid in experimental design and execution.

Introduction

This compound is an organosulfur compound featuring a thiophene ring substituted with a formyl group at the 2-position and a methylthio group at the 5-position. The electron-donating nature of the methylthio group activates the thiophene ring, making this compound a versatile intermediate for the synthesis of more complex molecules. It serves as a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials science, particularly in the creation of conductive polymers and organic semiconductors. This guide consolidates the available information and provides inferred, well-established protocols to facilitate its synthesis and thorough characterization.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a low melting point solid, and its appearance can vary.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆OS₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 24445-35-0 | [1] |

| Appearance | Solid; White to pale yellow or orange-green crystal, powder, or lump | [2] |

| Form | Solid |

Synthesis Methodologies

The introduction of a formyl group onto an electron-rich thiophene ring is typically achieved via electrophilic aromatic substitution. The starting material for these syntheses is 2-(methylthio)thiophene. Two primary, high-yielding methods are applicable for the regioselective synthesis of this compound.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The methylthio group at the 2-position of the starting material directs the formylation to the vacant and electronically favored 5-position.

References

An In-depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(methylthio)thiophene-2-carbaldehyde and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, supported by experimental data and protocols to facilitate further research and development.

Core Compound and Derivatives

This compound serves as a versatile scaffold for the development of novel therapeutic agents. The thiophene ring is a privileged pharmacophore in medicinal chemistry, and the methylthio and carbaldehyde substituents offer opportunities for a wide range of chemical modifications to modulate biological activity.[1] This guide will explore various derivatives and analogues where modifications have been made to the thiophene core, as well as the aldehyde and methylthio groups.

Synthesis of Thiophene-2-Carbaldehyde Derivatives

The synthesis of thiophene-2-carbaldehyde derivatives can be achieved through several established organic chemistry reactions. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich thiophene rings.[2] Additionally, Suzuki-Miyaura cross-coupling reactions are instrumental in synthesizing aryl-substituted thiophenes.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of thiophene-2-carbaldehyde derivatives.

Biological Activities and Quantitative Data

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The following tables summarize key quantitative data for various this compound analogues and related derivatives.

Anticancer Activity

The anticancer potential of thiophene derivatives has been evaluated against several cancer cell lines, with some compounds showing potent cytotoxic effects.

| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) |

| 2d | 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | - | - |

| 2i | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | - | - |

| Thiophene Carboxamide 2b | - | Hep3B (Liver Cancer) | 5.46[4] |

| Thiophene Carboxamide 2e | - | Hep3B (Liver Cancer) | 12.58[4] |

| Thienopyrimidine 3b | - | HepG2 (Liver Cancer) | More potent than 5-FU[4] |

| Thienopyrimidine 3g | - | HepG2 (Liver Cancer) | More potent than 5-FU[4] |

| BZ02 | 2-iodobenzamide tetrahydrobenzo[b]thiophene | A549 (Lung Cancer) | 6.10[5] |

Antimicrobial Activity

Several thiophene derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound ID | Derivative Description | Bacterial Strain | IC50 (µg/mL) |

| 2d | 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Pseudomonas aeruginosa | 29.7[6] |

| 2j | 5-Methyl-2,3-bisthiophene-5-carbaldehyde | Staphylococcus aureus | 37.4[2] |

| 2e | p-tolylphenyl-thiophene-2-carbaldehyde | Escherichia coli | 40[2] |

| 7b | Methoxy-substituted amino thiophene-2-carboxamide | P. aeruginosa | -[7] |

| 7b | Methoxy-substituted amino thiophene-2-carboxamide | S. aureus | -[7] |

Enzyme Inhibition and Other Activities

| Compound ID | Activity | Target/Assay | IC50 / % Inhibition |

| 2i | Antiurease | Urease | 27.1 µg/mL[6] |

| 2d | NO Scavenging | - | 45.6 µg/mL[6] |

| 7a | Antioxidant | ABTS | 62.0% inhibition[7] |

Mechanism of Action

The mechanisms through which thiophene derivatives exert their biological effects are varied and depend on their specific structures. Some have been found to inhibit key enzymes involved in cancer progression, while others can disrupt cellular processes like microtubule formation.

Inhibition of Signaling Pathways in Cancer

Molecular docking and other computational studies suggest that thiophene analogues can interfere with critical signaling pathways in cancer cells. The diagram below illustrates a potential mechanism involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Some thiophene derivatives have also been shown to induce apoptosis by modulating the activity of the Bcl-2 family of proteins.

Pharmacokinetics (ADME) and Toxicology

The pharmacokinetic properties of thiophene-containing drugs are crucial for their therapeutic success. Generally, most thiophene-based pharmaceuticals are metabolized in the liver and excreted through urine.[1] A key consideration for thiophene derivatives is their potential for bioactivation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which can be hepatotoxic.[8] However, the presence of a thiophene ring does not invariably lead to toxicity, as other metabolic pathways can provide detoxification routes.[8]

Experimental Protocols

Synthesis of 5-Aryl-2-thiophenecarboxaldehyde via Vilsmeier-Haack Reaction (Representative Protocol)

This protocol is adapted from procedures for the formylation of substituted thiophenes.

Materials:

-

2-Aryl-thiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[9]

-

To this mixture, add the 2-aryl-thiophene dropwise via the dropping funnel, again maintaining the temperature below 10 °C.

-

After the addition of the thiophene derivative, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Thiophene derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound and its analogues represent a promising and versatile class of compounds for drug discovery and development. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive candidates for further investigation. This guide provides a foundational understanding for researchers to explore the therapeutic potential of these thiophene derivatives. Future work should focus on synthesizing novel analogues with improved potency and pharmacokinetic profiles, as well as elucidating their precise mechanisms of action.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Unveiling the Biological Potential of 5-(Methylthio)Thiophene-2-Carbaldehyde and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While direct quantitative data on the biological activity of 5-(Methylthio)Thiophene-2-Carbaldehyde is not extensively available in publicly accessible literature, its structural motif is a key component in a wide array of thiophene derivatives exhibiting significant pharmacological properties. This technical guide provides a comprehensive overview of the biological activities associated with closely related thiophene-2-carbaldehyde derivatives, offering a framework to understand the potential therapeutic applications of this class of compounds. The versatility of the thiophene ring, coupled with the reactivity of the carbaldehyde group, makes it a valuable scaffold in medicinal chemistry.

Thiophene-based molecules have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties.[1][2][3] This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to provide a thorough understanding of the state of research in this area.

Antimicrobial Activity

Derivatives of thiophene-2-carbaldehyde have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[4] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]

Table 1: Antimicrobial Activity of Thiophene-2-Carbaldehyde Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Pseudomonas aeruginosa | 29.7 | [1] |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | [4] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | [4] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | [4] |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | [4] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | [4] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | [4] |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2-4 | [5] |

| Schiff Bases of Thiophene-2-Carboxyaldehyde | Gram-positive bacteria | >3 - 200 | [6] |

| Schiff Bases of Thiophene-2-Carboxyaldehyde | Gram-negative bacteria | 3.0 - 200 | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of novel compounds is typically determined using the broth microdilution method.[5]

-

Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Thiophene derivatives have been identified as potential anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]

Table 2: Anti-inflammatory and Enzyme Inhibition Activity of Thiophene Derivatives

| Compound/Derivative | Target/Assay | Activity (IC₅₀ or % Inhibition) | Reference |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | IC₅₀ = 27.1 µg/mL | [1] |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Nitric Oxide (NO) Scavenging | IC₅₀ = 45.6 µg/mL | [1] |

| 2-Amino-thiophene derivative | 5-LOX Inhibition | ~57% inhibition at 100 µg/mL | [2] |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Acetylcholinesterase Inhibition | 60% inhibition | [7] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay

The antioxidant activity of thiophene derivatives can be assessed by their ability to scavenge nitric oxide radicals.[1]

-

Reaction Mixture: Sodium nitroprusside in phosphate-buffered saline (PBS) is incubated with various concentrations of the test compound.

-

Incubation: The mixture is incubated at a specific temperature for a set period.

-

Griess Reagent: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the reaction mixture.

-

Color Development: The mixture is allowed to stand for a period to allow for color development.

-

Absorbance Measurement: The absorbance of the chromophore formed is measured spectrophotometrically (e.g., at 546 nm).

-

Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of a control.

Enzyme Inhibition

The structural features of thiophene-2-carbaldehyde derivatives make them suitable candidates for the design of enzyme inhibitors. For example, certain derivatives have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[7] A study also highlighted the potential of thiophene-2-carbaldehyde modified acertannin as an inhibitor of the bacterial enzyme MurA.[8]

Signaling Pathway: Inflammatory Cascade

Thiophene derivatives can exert their anti-inflammatory effects by inhibiting COX and LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.

Conclusion

While the biological profile of this compound remains to be fully elucidated through direct experimental evidence, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The data presented in this guide on the antimicrobial, anti-inflammatory, and enzyme-inhibitory activities of related compounds provide a solid foundation and rationale for further investigation into the pharmacological properties of this compound and its novel derivatives. Future research should focus on the synthesis and systematic biological evaluation of this specific compound to unlock its full therapeutic potential.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

5-(Methylthio)Thiophene-2-Carbaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound

Synonyms and Identifiers:

| Type | Identifier |

| Synonyms | 5-(Methylsulphanyl)thiophene-2-carboxaldehyde[1] |

| 2-Formyl-5-(methylthio)thiophene[2][3] | |

| 5-(Methylsulfanyl)thiophene-2-carbaldehyde | |

| 2-Thiophenecarboxaldehyde, 5-(methylthio)- | |

| 2-Formyl-5-methylthiothiphene | |

| 5-Methylmercapto-2-thiophenaldehyde | |

| 5-Methylthio-2-thiophenecarbaldehyde | |

| 5-Methylthiothiophene-2-carbaldehyde | |

| 5-Methylmercaptothiophene-2-carbaldehyde | |

| 2-Methylmercaptothiophen-5-carboxaldehyde | |

| 5-(Methylthio)-2-thiophenecarboxaldehyde | |

| CAS Number | 24445-35-0[1] |

| Molecular Formula | C₆H₆OS₂ |

| InChI | 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 |

| InChI Key | RKXYTFTZODXDEF-UHFFFAOYSA-N |

| SMILES | CSc1ccc(C=O)s1 |

| MDL Number | MFCD00173744 |

| PubChem Substance ID | 329788407 |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Weight | 158.24 g/mol |

| Appearance | Solid |

| Melting Point | 26 °C[2] |

Synthesis

This compound is valuable in the synthesis of pharmaceuticals and agrochemicals, acting as a building block for more complex molecules.[2] It is also utilized in materials science for creating organic semiconductors and conductive polymers.[4][5]

A common method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as thiophenes, is the Vilsmeier-Haack reaction.[6][7] This reaction typically employs a Vilsmeier reagent, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a representative procedure for the synthesis of this compound from 2-(Methylthio)thiophene.

Materials:

-

2-(Methylthio)thiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a dry, round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. To this, slowly add phosphorus oxychloride (1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0-5 °C for 30-60 minutes to facilitate the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-(Methylthio)thiophene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the internal temperature between 10-20 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Synthetic workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FORMYLATION OF 2-(METHYLTHIO)PYRIMDINE-4,6-DIOL IN THE REACTIO CONDITIONS OF VILSMEIER-HAAK (SHORT MESSAGE) | Ofitserova | Drug development & registration [pharmjournal.ru]

- 5. 5-(Methylthio)thiophene-2-carboxaldehyde [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of 5-(Methylthio)Thiophene-2-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 5-(Methylthio)Thiophene-2-Carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions, data from analogous compounds, and established chemical principles to offer a robust understanding for research and development purposes.

Molecular Structure and Bonding

This compound, with the chemical formula C₆H₆OS₂ and CAS number 24445-35-0, is a derivative of thiophene featuring a carbaldehyde group at the 2-position and a methylthio group at the 5-position.[1] The core of the molecule is a five-membered aromatic thiophene ring.

The bonding within the thiophene ring is characterized by delocalized π-electrons, which confer its aromatic stability. The sulfur atom in the ring participates in the π-system through its lone pairs. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methylthio group influence the electron density distribution within the thiophene ring, impacting its reactivity and spectroscopic properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆OS₂ | [1] |

| Molecular Weight | 158.24 g/mol | |

| CAS Number | 24445-35-0 | [1] |

Caption: Molecular structure of this compound.

Spectroscopic Data (Predicted)

While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its functional groups and structural similarity to other thiophene derivatives.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.6 | d | 1H | Thiophene proton (H3) |

| ~7.0 | d | 1H | Thiophene proton (H4) |

| ~2.5 | s | 3H | Methylthio protons (-SCH₃) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | Aldehyde carbon (C=O) |

| ~150 | Thiophene carbon (C5) |

| ~145 | Thiophene carbon (C2) |

| ~137 | Thiophene carbon (C3) |

| ~125 | Thiophene carbon (C4) |

| ~15 | Methylthio carbon (-SCH₃) |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretching (aromatic) |

| ~2920 | C-H stretching (methyl) |

| ~2820, ~2720 | C-H stretching (aldehyde) |

| ~1670 | C=O stretching (aldehyde) |

| ~1400-1550 | C=C stretching (aromatic ring) |

| ~800 | C-H out-of-plane bending (2,5-disubstituted thiophene) |

Experimental Protocols

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is based on the general procedure for the formylation of thiophene derivatives.[2]

Materials:

-

2-(Methylthio)thiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the DMF while maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

To the freshly prepared Vilsmeier reagent, add 2-(Methylthio)thiophene (1.0 eq.) dissolved in DCM dropwise, keeping the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

References

A Theoretical Deep Dive into 5-(Methylthio)Thiophene-2-Carbaldehyde: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-(Methylthio)Thiophene-2-Carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. While dedicated in-depth theoretical studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational workflow based on established methodologies for analogous thiophene derivatives. By leveraging Density Functional Theory (DFT), molecular docking, and spectroscopic analysis, researchers can elucidate the structural, electronic, and reactive properties of this compound, thereby accelerating its potential application in drug design and development.

Molecular Structure and Properties

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a carbaldehyde group at the 2-position and a methylthio group at the 5-position introduces specific electronic and steric characteristics that are crucial for its chemical reactivity and biological activity.

Below is a diagram representing the logical relationship for identifying the key structural features of this compound.

Proposed Theoretical and Experimental Workflow

A combined computational and experimental approach is essential for a thorough understanding of this compound. The following workflow outlines the key steps, from initial computational modeling to experimental validation.

Computational Methodologies

Based on successful theoretical studies of similar thiophene derivatives, the following computational protocols are recommended.[1][2]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

-

Software: Gaussian 09W or similar.[3]

-

Functional: Becke's three-parameter hybrid functional (B3LYP).[1]

-

Basis Set: 6-311++G(d,p) for accurate geometry optimization and electronic property calculations.[1][2]

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Vibrational Frequencies: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared spectrum.

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap, which is crucial for reactivity.[1] Generation of the Molecular Electrostatic Potential (MEP) map to identify sites for electrophilic and nucleophilic attack.

-

Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed against relevant biological targets.

-

Software: AutoDock, PyRx, or similar.

-

Protocol:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

-

Define the binding site on the protein.

-

Run the docking simulation to predict the binding affinity and interaction modes.

-

Predicted and Experimental Data Presentation

The following tables summarize the key data points that would be generated from the proposed theoretical and experimental studies.

Table 1: Calculated Geometrical Parameters (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | To be calculated |

| C-S (ring) | To be calculated | |

| C-S (methylthio) | To be calculated | |

| Bond Angles (°) | O=C-H | To be calculated |

| C-S-C (ring) | To be calculated |

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental FT-IR |

| C=O stretch | To be calculated | To be determined |

| C-H stretch (aldehyde) | To be calculated | To be determined |

| C-H stretch (thiophene) | To be calculated | To be determined |

| C-S stretch | To be calculated | To be determined |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | To be calculated |

| LUMO Energy | To be calculated |

| HOMO-LUMO Gap (ΔE) | To be calculated |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Shift (ppm) | Experimental Shift (ppm) |

| ¹H NMR | ||

| Aldehyde-H | To be calculated | To be determined |

| Thiophene-H | To be calculated | To be determined |

| Methyl-H | To be calculated | To be determined |

| ¹³C NMR | ||

| Carbonyl-C | To be calculated | To be determined |

| Thiophene-C | To be calculated | To be determined |

| Methyl-C | To be calculated | To be determined |

Experimental Protocols

Spectroscopic Analysis

Detailed protocols for acquiring NMR and IR spectra of similar compounds like 5-Methyl-2-thiophenecarboxaldehyde are well-documented and can be adapted.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]

-

Instrumentation: A 400 MHz or higher field spectrometer.

-

Analysis: Acquire ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or use a thin film method.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Analysis: Record the spectrum over a range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.

-

Potential Signaling Pathway Interactions

Based on studies of other thiophene derivatives with anticancer properties, this compound could potentially interact with key signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a hypothetical interaction with the EGFR signaling pathway, a common target for cancer therapeutics.

Conclusion

This technical guide outlines a comprehensive theoretical and experimental framework for the study of this compound. By employing the described computational methodologies, researchers can generate valuable data on its geometric, electronic, and reactive properties. The subsequent experimental validation will be crucial in confirming the theoretical predictions and evaluating the compound's potential as a lead for drug discovery. The integration of these approaches provides a powerful strategy for accelerating the development of novel thiophene-based therapeutics.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methylthio)Thiophene-2-Carbaldehyde, a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document details its discovery and historical context within the broader field of thiophene chemistry, outlines its physicochemical and spectroscopic properties, provides detailed experimental protocols for its synthesis, and explores its applications in research and drug development.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader exploration of thiophene chemistry and the development of reliable formylation reactions. The history can be understood through two key developments: the discovery of thiophene and the advent of the Vilsmeier-Haack reaction.

The Dawn of Thiophene Chemistry: Thiophene was first identified in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar. This discovery opened up a new field of heterocyclic chemistry, with researchers actively investigating the reactivity and functionalization of this sulfur-containing aromatic ring.

The Vilsmeier-Haack Reaction: A Gateway to Thiophene Aldehydes: The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, proved to be a pivotal development for the synthesis of aromatic aldehydes. This reaction, which utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent, is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds like thiophene and its derivatives. The application of this reaction to various substituted thiophenes, including those with sulfur-containing substituents, led to the synthesis of a wide array of thiophene-2-carbaldehydes, including this compound.

While a specific "discovery" paper for this compound is not readily identifiable, its synthesis is a logical extension of established synthetic methodologies applied to the commercially available precursor, 2-(methylthio)thiophene.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a characteristic odor. Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 95 °C at 0.4 mmHg | [3] |

| Melting Point | 26 °C | [1] |

| CAS Number | 24445-35-0 | [2] |

| MDL Number | MFCD00173744 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, δ) | ~9.8 (s, 1H, CHO), ~7.6 (d, 1H, thiophene-H), ~7.0 (d, 1H, thiophene-H), ~2.5 (s, 3H, SCH₃) |

| ¹³C NMR (CDCl₃, δ) | ~182 (C=O), ~150 (C-S), ~145 (C-CHO), ~135 (C-H), ~125 (C-H), ~15 (S-CH₃) |

| IR (cm⁻¹) | ~1660 (C=O stretch) |

| SMILES | CSc1ccc(C=O)s1 |

| InChI | 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 |

| InChI Key | RKXYTFTZODXDEF-UHFFFAOYSA-N |

Note: The exact chemical shifts in NMR spectroscopy can vary slightly depending on the solvent and concentration. The values presented are approximate based on typical ranges for similar compounds.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-(methylthio)thiophene. This method is reliable and generally proceeds with good yield and regioselectivity, favoring formylation at the C5 position due to the directing effect of the methylthio group.

Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process starting from thiophene.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene

This protocol is adapted from established procedures for the formylation of electron-rich thiophenes.

Materials:

-

2-(Methylthio)thiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vilsmeier Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent (a pale yellow to colorless solid may form).

-

-

Formylation Reaction:

-

Dissolve 2-(methylthio)thiophene (1.0 equivalent) in anhydrous DCM.

-

Add the solution of 2-(methylthio)thiophene dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group and the potential for further modification of the thiophene ring.

-

Pharmaceutical Intermediates: The thiophene moiety is a common scaffold in many pharmaceutical agents. The aldehyde group of this compound allows for the construction of more complex molecules through reactions such as Wittig reactions, aldol condensations, and reductive aminations, leading to the synthesis of potential drug candidates.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used as a precursor for the synthesis of novel herbicides and pesticides.

-

Materials Science: Thiophene-based compounds are integral to the development of organic electronics. This compound can be utilized in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methylthio group can influence the electronic properties and solubility of the resulting materials.

-

Flavor and Fragrance: While not as extensively documented as other thiophene derivatives, sulfur-containing organic compounds often possess unique organoleptic properties and may find applications in the flavor and fragrance industry.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may be harmful if swallowed.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage. |

| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable heterocyclic building block with a foundation in the rich history of thiophene chemistry. While its specific discovery is not pinpointed to a single event, its synthesis is readily achievable through well-established methods like the Vilsmeier-Haack reaction. Its unique combination of a reactive aldehyde group and a functionalizable thiophene ring makes it a compound of interest for researchers in medicinal chemistry, materials science, and agrochemical development. This guide provides the essential technical information for its synthesis, characterization, and safe handling, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction